N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-21(18,19)15-10-11-20-14-9-8-13(16-17-14)12-6-4-3-5-7-12/h3-9,15H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQHTIUCJQHBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCOC1=NN=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones with Hydrazine
6-Phenylpyridazin-3-ol is typically synthesized via cyclocondensation of 1,4-diketones with hydrazine hydrate. For example, phenylglyoxal reacts with hydrazine to form the pyridazine ring. Optimization studies indicate that acetic acid or ethanol solvents at 80–100°C yield 60–75% product after 6–8 hours.
Functionalization via Palladium-Catalyzed Cross-Coupling
Introduction of the phenyl group at the 6-position often employs Suzuki-Miyaura coupling. A bromopyridazin-3-ol intermediate reacts with phenylboronic acid in the presence of tris(dibenzylideneacetone)dipalladium(0) and sodium carbonate, achieving 65–80% yields.
Etherification of 6-Phenylpyridazin-3-ol
Mitsunobu Reaction with 2-Bromoethanol
The Mitsunobu reaction enables ether bond formation under mild conditions. A representative protocol involves:
- Reagents : 6-Phenylpyridazin-3-ol, 2-bromoethanol, triphenylphosphine, diisopropyl azodicarboxylate.
- Conditions : Tetrahydrofuran solvent, 0°C to room temperature, 12–24 hours.
- Yield : 33–48% after silica gel chromatography.
Mechanistic Insight : Triphenylphosphine and diisopropyl azodicarboxylate facilitate the oxidation-reduction process, displacing the hydroxyl group with the bromoethyl moiety.
Nucleophilic Aromatic Substitution (SNAr)
For electron-deficient pyridazines, SNAr with 2-bromoethylamine is feasible under basic conditions:
- Base : Potassium carbonate or sodium hydride.
- Solvent : Dimethyl sulfoxide or N,N-dimethylformamide.
- Yield : 48–74%.
Example :
6-Phenylpyridazin-3-ol (1.0 eq) + 2-bromoethylamine (1.2 eq)
→ K2CO3 (2.0 eq), DMF, 25°C, 16 hours → 72% yield.
Sulfonylation of the Primary Amine
Reaction with Ethanesulfonyl Chloride
The final step involves sulfonylation of the ethylamine intermediate:
- Conditions : Ethanesulfonyl chloride (1.5 eq), pyridine or triethylamine base, dichloromethane solvent, 0°C to room temperature.
- Yield : 60–85% after aqueous workup.
Critical Parameters :
- Excess base neutralizes HCl byproduct, preventing amine protonation.
- Anhydrous conditions minimize hydrolysis of the sulfonyl chloride.
Alternative Pathways and Optimization
One-Pot Sequential Reactions
Recent advances describe tandem Mitsunobu-sulfonylation reactions:
Solid-Phase Synthesis
Immobilization of the pyridazin-3-ol on Wang resin enables iterative coupling and sulfonylation, improving purity (>90%) but requiring specialized equipment.
Challenges and Troubleshooting
- Regioselectivity in Pyridazine Functionalization : Competing reactions at the 4- and 5-positions necessitate directing groups or steric hindrance strategies.
- Stability of Ethanesulfonyl Chloride : Moisture-sensitive; reactions require rigorous drying with molecular sieves.
- Purification of Polar Intermediates : Reverse-phase chromatography or recrystallization from ethanol/water mixtures is often required.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Mitsunobu + Sulfonylation | Mild conditions, high selectivity | Low atom economy, costly reagents | 33–48% |
| SNAr + Sulfonylation | Scalable, inexpensive bases | Harsh conditions, side reactions | 48–74% |
| One-Pot Sequential | Reduced purification steps | Complex optimization required | 33–61% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine-3-carboxamide and pyridazine-4-carboxylic acid.
Phenylpyridazine Derivatives: Compounds such as 6-phenylpyridazine and 3-phenylpyridazine.
Uniqueness
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its ability to enhance the compound’s solubility and bioavailability.
Biological Activity
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethanesulfonamide is a compound belonging to the class of pyridazine derivatives, which has garnered attention for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine core with a phenyl substitution and a sulfonamide group. These structural components contribute to its biological activity.
| Property | Description |
|---|---|
| Chemical Formula | C₁₄H₁₈N₂O₃S |
| Molecular Weight | 298.37 g/mol |
| CAS Number | 920211-56-9 |
| Solubility | Soluble in water and organic solvents |
The compound's mechanism of action primarily involves the inhibition of specific enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to potential therapeutic effects:
- Enzyme Inhibition : It has been shown to inhibit kynurenine monooxygenase (KMO), an enzyme involved in the kynurenine pathway, which is crucial in neurodegenerative diseases such as Huntington's disease .
- Neuroprotective Effects : In animal models, the compound has demonstrated neuroprotective properties by increasing levels of kynurenic acid while decreasing neurotoxic metabolites .
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
Anticancer Activity
The compound is being investigated for its potential anticancer properties due to its ability to modulate cellular pathways involved in tumor growth and survival.
Enzyme Inhibition Studies
In a study focusing on KMO inhibitors, derivatives of pyridazinylsulfonamide were optimized for brain permeability and potency. The findings suggest that these compounds could serve as effective treatments for neurodegenerative diseases by modifying the kynurenine pathway .
Case Studies
- Huntington's Disease Model : In R6/2 mice, a model for Huntington's disease, treatment with the compound resulted in improved cognitive function and neuroprotection by altering metabolite levels in the brain .
- Inflammatory Response : A study examining the compound's effect on inflammatory markers showed significant reductions in pro-inflammatory cytokines, supporting its potential use in inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyridazine derivatives:
| Compound | Activity | Notes |
|---|---|---|
| Pyridazine-3-carboxamide | Moderate anti-inflammatory | Less potent than this compound |
| KMO Inhibitors (e.g., CHDI-340246) | Neuroprotective | Similar mechanism but lower brain penetration |
| 6-Phenylpyridazine | Anticancer | Different functional groups affect activity |
Q & A
Q. Table 1: Comparison of Reaction Conditions from Literature
| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridazine coupling | DMF | 70 | K₂CO₃ | 65–75 | |
| Sulfonamide formation | DCM | 25 (rt) | Triethylamine | 50–60 |
Which spectroscopic methods are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify aryl proton environments (e.g., pyridazine C-H at δ 8.2–8.5 ppm) and sulfonamide NH (δ 3.3–3.7 ppm) .
- HPLC-MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 389.1) .
- FT-IR : Sulfonyl S=O stretches at 1150–1300 cm⁻¹ confirm sulfonamide functionality .
Advanced Research Questions
How can synthetic impurities in the final product be resolved?
Common impurities arise from incomplete coupling or sulfonamide hydrolysis. Mitigation strategies include:
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) during sulfonamide formation to prevent hydrolysis .
- Gradient elution : Optimize chromatographic separation using mixed solvents (e.g., MeOH:DCM gradients) to resolve closely eluting impurities .
- Crystallization : Recrystallization from ethanol/water mixtures improves purity by removing polar byproducts .
What strategies are effective for improving bioactivity in structural analogs?
Modifications to the pyridazine or sulfonamide moieties can enhance target engagement:
- Pyridazine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 6-position increases metabolic stability .
- Ethylsulfonamide chain length : Extending the ethylene spacer improves binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase isoforms) .
Q. Table 2: Bioactivity Trends in Structural Analogs
| Modification Site | Functional Group | Bioactivity (IC₅₀, nM) | Target Enzyme | Reference |
|---|---|---|---|---|
| Pyridazine C-6 | -CF₃ | 12 ± 1.5 | Carbonic Anhydrase IX | |
| Ethylsulfonamide chain | -CH₂CH₂O- | 45 ± 3.2 | COX-2 |
How should contradictory data in enzyme inhibition assays be addressed?
Discrepancies often arise from assay conditions or compound stability:
- Buffer optimization : Use Tris-HCl (pH 7.4) over phosphate buffers to avoid metal ion interference .
- Pre-incubation stability : Assess compound integrity via LC-MS after 24h in assay media to rule out degradation .
- Positive controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
What computational methods predict binding modes of this compound?
Molecular docking (e.g., AutoDock Vina) and MD simulations are key:
- Docking parameters : Use flexible side-chain residues in the active site (e.g., Zn²⁺ coordination in carbonic anhydrase) .
- Binding affinity validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine force fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
